Methyl hydroxymethoxyacetate

Description

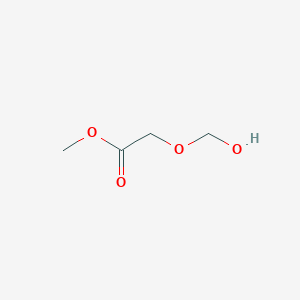

Methyl 2-hydroxy-2-methoxyacetate (CAS: 19757-97-2) is an organic compound with the molecular formula C₄H₈O₄ and a molecular weight of 120.10 g/mol . Structurally, it features both hydroxyl (-OH) and methoxy (-OCH₃) groups attached to the same carbon atom of the acetate backbone. This unique bifunctional design enhances its reactivity, making it a valuable intermediate in pharmaceutical synthesis and specialty chemical production . It is commercially available as a high-purity liquid (≥99%) and is utilized in the development of active pharmaceutical ingredients (APIs) and fine chemicals .

Properties

CAS No. |

109745-70-2 |

|---|---|

Molecular Formula |

C4H8O4 |

Molecular Weight |

120.10 g/mol |

IUPAC Name |

methyl 2-(hydroxymethoxy)acetate |

InChI |

InChI=1S/C4H8O4/c1-7-4(6)2-8-3-5/h5H,2-3H2,1H3 |

InChI Key |

RNVVYVPDHMKDTL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)COCO |

Origin of Product |

United States |

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group (CH₂OH) in methyl hydroxymethoxyacetate is susceptible to oxidation, following established pathways for similar functional groups.

-

Mechanism : Oxidation typically converts the hydroxymethyl group to a carboxylic acid (–COOH) via intermediate stages (e.g., formyl group).

-

Reagents : Strong oxidizing agents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) under acidic conditions .

-

Key Data : Oxidation of methyl groups to form hydroxymethyl derivatives is well-documented, with bond dissociation energies (BDEs) for C–H bonds in hydroxymethyl groups reported as ~343–445 kJ/mol, influencing reaction kinetics .

Reduction Reactions

The ester functional group (COOCH₃) in this compound can undergo reduction to form alcohols or alkanes.

-

Mechanism : Reduction of the ester to a primary alcohol involves cleavage of the carbonyl group.

-

Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under appropriate solvents .

-

Kinetic Considerations : Reduction rates depend on steric hindrance and electron-withdrawing groups, which may stabilize intermediates.

Hydroxymethylation Reactions

Hydroxymethylation involves the addition of a hydroxymethyl group (CH₂OH) to aromatic or aliphatic substrates. While not directly applicable to this compound itself, such reactions provide insights into analogous systems.

-

Conditions : Paraformaldehyde (HCHO) as a hydroxymethyl donor, often in acidic or basic media.

-

Example : Hydroxymethylation of phenolic compounds using paraformaldehyde yields products like 4-hydroxy-3-hydroxymethylacetophenone (75% yield under optimized conditions) .

-

Table 1 : Reaction Conditions for Hydroxymethylation (Adapted from )

| Entry | Substrate | Paraformaldehyde Ratio | Temperature (°C) | Reaction Time (h) | Major Product |

|---|---|---|---|---|---|

| 1 | Acetophenone | 1:7 | 60–65 | 7 | 2,6-acetyl-1,3-benzodioxane |

| 13 | 2-Hydroxy-5-methylacetophenone | 1:9 | 60–70 | 5 | 3-Chloromethylacetophenone |

Ester Hydrolysis

This compound, as an ester, undergoes hydrolysis to form carboxylic acids or their salts.

-

Mechanism : Acidic or alkaline hydrolysis cleaves the ester bond.

-

Conditions :

-

Acidic : H₂SO₄, elevated temperatures.

-

Alkaline : NaOH or KOH in aqueous solutions.

-

-

Equilibrium Data : Esters like methyl acetate reach equilibrium with methanol and acetic acid, with temperature-dependent K values .

Substitution Reactions

The hydroxymethyl group may participate in nucleophilic substitution, depending on the reaction environment.

-

Reagents : Nucleophiles like NH₃ or NaOH under basic conditions.

-

Mechanism : Formation of a good leaving group (e.g., OH⁻) facilitates substitution.

-

Example : In methyl 2-[4-(hydroxymethyl)-2-nitrophenoxy]acetate, the nitrophenoxy group enhances reactivity for substitution .

Comparative Reactivity

Hydroxymethyl-containing esters exhibit distinct reactivity profiles compared to simpler esters.

| Feature | This compound | Methyl Acetate |

|---|---|---|

| Functional Groups | Hydroxymethyl, ester | Methyl ester |

| Solubility | Enhanced by –CH₂OH | Moderate |

| Nucleophilicity | Hydroxymethyl group | Limited |

| Oxidative Stability | Lower due to –CH₂OH | Higher |

Comparison with Similar Compounds

Structural and Functional Group Analysis

Physical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.